molecular formula C20H27BrNO4P B3819578 Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate

Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate

Cat. No.: B3819578
M. Wt: 456.3 g/mol
InChI Key: GRLIESLEPZRUJV-UHFFFAOYSA-N
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Description

Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate is a complex organic compound that features a phosphonate group bonded to a bromophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline to form an imine intermediate. This intermediate is then subjected to a phosphonation reaction using diisopropyl phosphite under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phenyl-substituted phosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the bromophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(propan-2-YL) [(4-chlorophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate
  • Bis(propan-2-YL) [(4-fluorophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate
  • Bis(propan-2-YL) [(4-iodophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate

Uniqueness

Bis(propan-2-YL) [(4-bromophenyl)[(4-methoxyphenyl)amino]methyl]phosphonate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s reactivity and binding properties compared to its chlorinated, fluorinated, or iodinated analogs.

Properties

IUPAC Name

N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrNO4P/c1-14(2)25-27(23,26-15(3)4)20(16-6-8-17(21)9-7-16)22-18-10-12-19(24-5)13-11-18/h6-15,20,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLIESLEPZRUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)OC)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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